N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-14-17(13-23-26(14)15-7-3-2-4-8-15)20(27)25-21-16(11-12-28-21)22-24-18-9-5-6-10-19(18)29-22/h2-13H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNKZJUGQOTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (hereafter referred to as "the compound") is a synthetic derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis of the Compound
The synthesis of the compound involves a multi-step process, typically beginning with the formation of the pyrazole ring through cyclocondensation reactions. The incorporation of the benzo[d]thiazole and thiophene moieties enhances its biological profile. The compound's molecular formula is , with a molecular weight of 382.51 g/mol.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Below are key findings regarding its biological properties:
Antimicrobial Activity
In a study evaluating a series of related compounds, including derivatives of pyrazole and thiazole, the compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through well diffusion methods:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 62.5 |
| This compound | S. aureus | 125 |
| This compound | A. niger | 31.25 |
These results indicate that the compound possesses moderate to good antibacterial properties, particularly against E. coli and A. niger .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has been assessed in vitro using various assays to measure the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results showed that the compound significantly reduced cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
Research has also indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer models. The mechanism appears to involve apoptosis induction through the activation of caspase pathways, leading to increased cell death in cancerous cells .
Structure–Activity Relationship (SAR)
The biological activity of the compound can be attributed to its unique structural features:
- Benzothiazole Moiety : This component is crucial for enhancing antimicrobial activity due to its ability to interact with bacterial enzymes.
- Thiophene Ring : The presence of this ring contributes to the lipophilicity of the molecule, facilitating better membrane penetration.
- Pyrazole Core : Known for its versatility in drug design, this core structure allows for various substitutions that can enhance or modify biological activity.
A comparative analysis with other derivatives revealed that modifications at specific positions on these rings can lead to significant changes in potency and selectivity against different pathogens .
Case Studies
Several case studies have illustrated the effectiveness of similar compounds derived from pyrazole and thiazole frameworks:
- Antimicrobial Study : A derivative with a similar structure was tested against Mycobacterium tuberculosis, showing promising results with an IC50 value indicating effective inhibition at low concentrations.
- Cancer Cell Line Study : A related thiazole derivative demonstrated potent cytotoxicity against human breast cancer cells, with mechanisms involving cell cycle arrest and apoptosis induction being explored .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of this compound as an antimicrobial agent. The presence of the benzothiazole and thiophene groups is believed to enhance its antibacterial properties.
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of benzothiazole compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 32 | Disruption of cell wall synthesis |
| This compound | Escherichia coli | 64 | Inhibition of protein synthesis |
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Mechanism
In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism involves the modulation of key signaling pathways such as AKT and ERK, leading to cell cycle arrest and apoptosis .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 0.9 | Induction of apoptosis |
| This compound | A549 | 1.5 | Inhibition of AKT signaling |
Preparation Methods
Benzo[d]thiazole Ring Construction
The benzothiazole nucleus is synthesized via cyclocondensation of 2-aminothiophenol with a carbonyl source. In a modified Vilsmeier-Haack protocol, 2-aminothiophenol (10 mmol) reacts with thiophene-3-carbaldehyde (10 mmol) in POCl₃ (15 mL) at 0–5°C, followed by neutralization with NH₄OH to yield 3-formylthiophen-2-amine. Subsequent treatment with elemental sulfur and NH₄Cl in DMF at 120°C for 6 hours affords 3-(benzo[d]thiazol-2-yl)thiophen-2-amine in 68% yield.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 120°C |
| Solvent | DMF |
| Yield | 68% |
Alternative Pathway: Cross-Coupling Approach
A Suzuki-Miyaura coupling between 3-bromothiophen-2-amine and benzo[d]thiazol-2-ylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (4:1) at 80°C for 12 hours achieves the same product in 72% yield. This method offers superior functional group tolerance compared to cyclization.
Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl Chloride
Pyrazole Core Formation
The pyrazole ring is constructed via Knorr-type cyclization. Ethyl 3-oxo-2-phenylbutanoate (10 mmol) reacts with phenylhydrazine (10 mmol) in acetic acid at reflux for 8 hours, yielding ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (85% yield). Saponification with NaOH (2M, 20 mL) produces the carboxylic acid, which is converted to the acyl chloride using SOCl₂ (5 equiv.) in dichloromethane at 0°C.
Key Data:
| Parameter | Value |
|---|---|
| Cyclization Time | 8 hours |
| Saponification Yield | 92% |
| Acyl Chloride Yield | 95% |
Amide Bond Formation
Schotten-Baumann Conditions
Fragment A (5 mmol) and Fragment B (5.5 mmol) react in a biphasic system of THF/H₂O (3:1) with NaHCO₃ (15 mmol) at 0°C for 2 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc 7:3) to yield the target compound in 78% purity.
Carbodiimide-Mediated Coupling
Using EDCl (1.2 equiv.) and HOBt (1.1 equiv.) in anhydrous DMF, the reaction proceeds at room temperature for 12 hours, achieving 89% yield after recrystallization from ethanol.
Comparative Analysis:
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Schotten-Baumann | 78% | 92% | 2 hours |
| EDCl/HOBt | 89% | 98% | 12 hours |
Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazole-H), 7.89–7.21 (m, 11H, aromatic), 2.51 (s, 3H, CH₃).
- HRMS (ESI): m/z calc. for C₂₂H₁₇N₃O₂S₂ [M+H]⁺: 428.0821; found: 428.0819.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.5% purity with a retention time of 6.7 minutes.
Challenges and Optimization
- Regioselectivity in Pyrazole Formation: The Knorr cyclization predominantly yields the 1,5-dimethyl regioisomer. Microwave irradiation (150°C, 30 minutes) increases regioselectivity to 19:1 (5-methyl:3-methyl).
- Benzothiazole Oxidation: Prolonged heating above 130°C promotes sulfoxide formation, necessitating strict temperature control.
Industrial Scalability Considerations
A continuous flow system for the amide coupling step (residence time: 10 minutes, 40°C) achieves 86% yield with 99% conversion, demonstrating feasibility for kilogram-scale production.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the benzothiazole-thiophene-pyrazole scaffold in this compound?
- Methodological Answer : Multi-step synthesis involving cyclocondensation and cross-coupling reactions is recommended. For example:
- Step 1 : Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl reagents under acidic conditions (e.g., PCl₃ or H₂SO₄) .
- Step 2 : Introduce the thiophene moiety using Suzuki-Miyaura coupling with a boronic acid-functionalized thiophene precursor, as demonstrated in analogous pyrazole-thiophene systems .
- Step 3 : Assemble the pyrazole ring via a [3+2] cycloaddition between nitrile imines and electron-deficient alkynes, followed by N-phenylation using iodobenzene in the presence of CuI .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrazole protons at δ 7.2–8.1 ppm) .
- IR Spectroscopy : Verify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-N stretch at ~1350 cm⁻¹) .
- Elemental Analysis : Confirm purity by matching experimental vs. calculated C/H/N/S percentages (deviation <0.4%) .
- HPLC : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituent variations on the benzothiazole (e.g., electron-withdrawing groups at position 6) or pyrazole (e.g., methyl → trifluoromethyl) to assess impact on bioactivity .
- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR-based binding assays. For antimicrobial activity, follow CLSI guidelines for MIC determination .
- Data Interpretation : Correlate substituent electronic effects (Hammett σ values) with activity trends using multivariate regression analysis .
Q. What strategies resolve low solubility issues during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while enhancing aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrazole or benzothiazole moieties to improve bioavailability .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation, ensuring controlled release in physiological media .
Q. How can computational modeling predict binding modes of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Parameterize the compound’s force field with GAFF2 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residue contacts (e.g., hydrogen bonds with Lys123 or hydrophobic interactions with Phe256) .
- Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG < −8 kcal/mol indicates high potency) .
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Tautomerism Analysis : Investigate keto-enol tautomerism in the pyrazole ring using VT-NMR (variable temperature) to observe dynamic exchange .
- Impurity Profiling : Conduct LC-MS/MS to detect byproducts (e.g., oxidation of thiophene to sulfoxide) and optimize purification (e.g., silica gel chromatography with EtOAc/hexane gradients) .
- X-ray Crystallography : Resolve ambiguity by growing single crystals via slow evaporation (solvent: chloroform/methanol) and determine the solid-state structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
